molecular formula C16H20N6O2 B8699440 3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No.: B8699440
M. Wt: 328.37 g/mol
InChI Key: WQUOPHGHTZDRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

3-[[4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C16H20N6O2/c1-17-14(24)11-3-2-4-12(9-11)20-15-18-10-19-16(21-15)22-7-5-13(23)6-8-22/h2-4,9-10,13,23H,5-8H2,1H3,(H,17,24)(H,18,19,20,21)

InChI Key

WQUOPHGHTZDRPH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCC(CC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Chloro-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.758 mmol) was dissolved in DMF (3034 μL, 0.758 mmol) at RT. To this solution was added N-ethyl-N-isopropylpropan-2-amine (145 μL, 0.834 mmol) and piperidin-4-ol (77 mg, 0.758 mmol). The resulting mixture was stirred at RT for 1 h, at which time LCMS showed mainly product. The reaction mixture was passed through an SCX-2 column with MeOH. The product was then eluted with 2.0 M NH3 in MeOH. After concentration, the crude was purified further by medium pressure silica gel chromatography using 60:40 CH2Cl2:(90:10:1 CH2Cl2:MeOH:NH4OH) as the eluent to afford 3-(4-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-methylbenzamide (200 mg, 0.609 mmol, 80%) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3034 μL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.